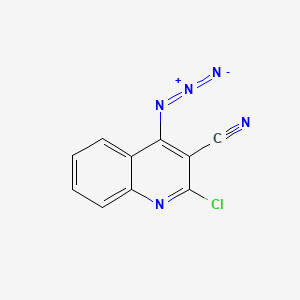
4-Azido-2-chloro-3-cyanoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-chloro-3-cyanoquinoline is a heterocyclic organic compound with the molecular formula C10H4ClN5. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The presence of azido, chloro, and cyano groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-chloro-3-cyanoquinoline typically involves the introduction of the azido group into a quinoline derivative. One common method is the nucleophilic substitution reaction where 2-chloro-3-cyanoquinoline is treated with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and ensuring safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-2-chloro-3-cyanoquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines, to form substituted quinolines.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or CH3CN.
Reduction: LiAlH4 or hydrogenation catalysts (Pd/C).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substituted Quinolines: Formed via nucleophilic substitution.
Amines: Formed via reduction of the azido group.
Triazoles: Formed via cycloaddition reactions.
Scientific Research Applications
4-Azido-2-chloro-3-cyanoquinoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in click chemistry to form triazoles.
Biology: The compound can be used to label biomolecules due to the reactivity of the azido group.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Azido-2-chloro-3-cyanoquinoline largely depends on the specific application. In chemical reactions, the azido group acts as a nucleophile or participates in cycloaddition reactions. In biological systems, the azido group can be used to tag molecules for imaging or tracking purposes. The chloro and cyano groups can also influence the reactivity and binding properties of the compound .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-3-nitroquinoline
- 4-Azido-2-chloroquinoline
Comparison: 4-Azido-2-chloro-3-cyanoquinoline is unique due to the presence of the azido group, which imparts distinct reactivity compared to other quinoline derivatives. The combination of azido, chloro, and cyano groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
157027-31-1 |
|---|---|
Molecular Formula |
C10H4ClN5 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
4-azido-2-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4ClN5/c11-10-7(5-12)9(15-16-13)6-3-1-2-4-8(6)14-10/h1-4H |
InChI Key |
UKMDXJYEEGIRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


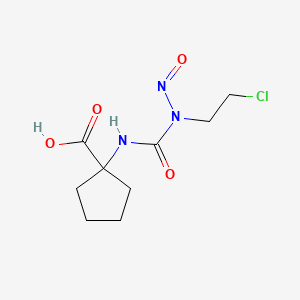
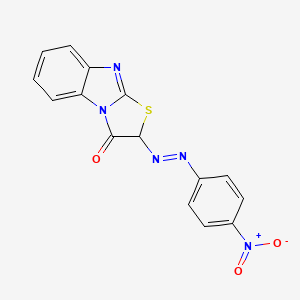




![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
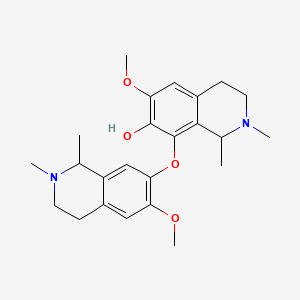
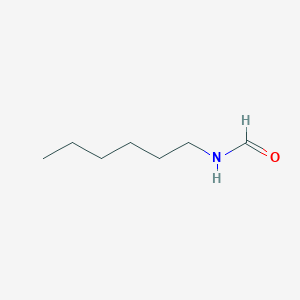
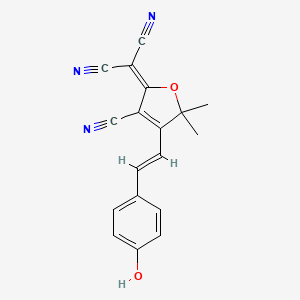

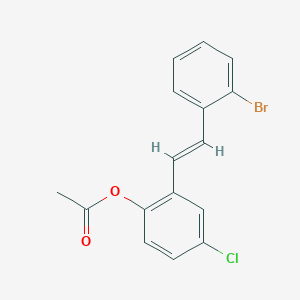

![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
